4-(3-Aminophenoxy)azetidin-2-one 4-(3-Aminophenoxy)azetidin-2-one
Brand Name: Vulcanchem
CAS No.: 1909308-77-5
VCID: VC5468390
InChI: InChI=1S/C9H10N2O2/c10-6-2-1-3-7(4-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12)
SMILES: C1C(NC1=O)OC2=CC=CC(=C2)N
Molecular Formula: C9H10N2O2
Molecular Weight: 178.191

4-(3-Aminophenoxy)azetidin-2-one

CAS No.: 1909308-77-5

Cat. No.: VC5468390

Molecular Formula: C9H10N2O2

Molecular Weight: 178.191

* For research use only. Not for human or veterinary use.

4-(3-Aminophenoxy)azetidin-2-one - 1909308-77-5

Specification

CAS No. 1909308-77-5
Molecular Formula C9H10N2O2
Molecular Weight 178.191
IUPAC Name 4-(3-aminophenoxy)azetidin-2-one
Standard InChI InChI=1S/C9H10N2O2/c10-6-2-1-3-7(4-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12)
Standard InChI Key AFCFQQHSCJFJPI-UHFFFAOYSA-N
SMILES C1C(NC1=O)OC2=CC=CC(=C2)N

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

4-(3-Aminophenoxy)azetidin-2-one belongs to the azetidinone family, characterized by a four-membered β-lactam ring fused to a phenoxy group substituted at the meta position with an amino moiety. The molecular formula is C₉H₁₀N₂O₂, with a calculated molecular weight of 178.19 g/mol—identical to its 2- and 4-aminophenoxy isomers . Key structural features include:

  • Azetidin-2-one ring: A strained lactam system that confers reactivity toward nucleophilic attack.

  • 3-Aminophenoxy substituent: A meta-oriented aromatic group with a primary amine, enabling hydrogen bonding and participation in conjugation.

The spatial arrangement of the amino group in the 3-position introduces distinct electronic effects compared to ortho- and para-substituted analogs. Computational modeling suggests reduced resonance stabilization between the amino group and the lactam carbonyl due to the meta orientation, potentially influencing reactivity and solubility.

Spectroscopic Signatures

While experimental NMR or IR data for 4-(3-aminophenoxy)azetidin-2-one is unavailable, predictions based on analogous compounds indicate:

  • ¹H NMR: A singlet near δ 4.3–4.5 ppm for the azetidinone CH₂ groups, coupled with aromatic protons (δ 6.6–7.2 ppm) and a broad peak for the NH₂ group (δ 5.1–5.3 ppm).

  • ¹³C NMR: Lactam carbonyl resonance at ~δ 170 ppm, with aromatic carbons between δ 115–150 ppm .

Synthetic Strategies

Nucleophilic Substitution Pathways

The synthesis of 4-(3-aminophenoxy)azetidin-2-one likely follows routes analogous to its isomers. A proposed method involves:

  • Precursor Preparation: 3-Aminophenol reacts with 4-chloroazetidin-2-one under basic conditions (e.g., K₂CO₃ in DMF).

  • O-Arylation: Nucleophilic displacement of the chloride by the phenoxide ion.

  • Purification: Recrystallization or column chromatography to isolate the product.

Yield optimization may require temperature control (60–80°C) and inert atmospheres to prevent oxidation of the amino group.

Challenges in Regioselectivity

The meta-substituted derivative presents unique synthetic hurdles:

  • Competitive Side Reactions: The amino group’s meta position reduces steric hindrance, increasing the likelihood of over-alkylation or polymerization.

  • Protection-Deprotection Strategies: Temporary protection of the NH₂ group (e.g., using Boc anhydride) may be necessary to prevent undesired side reactions during synthesis .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Lactam Ring Strain: Predisposes the molecule to ring-opening reactions under acidic or basic conditions.

  • Amino Group Reactivity: The primary amine can participate in acylation, Schiff base formation, or coordination with metal ions.

Comparative data for related compounds:

Property4-(2-Aminophenoxy)azetidin-2-one4-(4-Aminophenoxy)azetidin-2-one Predicted for 3-isomer
Melting Point (°C)Not reportedNot reported~120–135
LogP1.21.11.3
Aqueous SolubilityLowLowLow

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for 3-aminophenoxy derivatives.

  • Crystallographic Studies: Resolve the three-dimensional structure to guide drug design.

  • In Vivo Toxicity Profiling: Assess pharmacokinetics and organ-specific effects.

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